molecular formula C17H12N2O3 B12493934 5-[[2-(2-Propyn-1-yloxy)-1-naphthalenyl]methylene]-2,4-imidazolidinedione CAS No. 432531-72-1

5-[[2-(2-Propyn-1-yloxy)-1-naphthalenyl]methylene]-2,4-imidazolidinedione

Cat. No.: B12493934
CAS No.: 432531-72-1
M. Wt: 292.29 g/mol
InChI Key: AMABLZWHTRFHRV-UHFFFAOYSA-N
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Description

5-[[2-(2-Propyn-1-yloxy)-1-naphthalenyl]methylene]-2,4-imidazolidinedione: is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a propynyl group, and an imidazolidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[[2-(2-Propyn-1-yloxy)-1-naphthalenyl]methylene]-2,4-imidazolidinedione typically involves multi-step organic reactions. One common method includes the reaction of 2-(2-Propyn-1-yloxy)-1-naphthaldehyde with imidazolidinedione under specific conditions to form the desired compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and pH.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, the compound may be used to study enzyme interactions, cellular pathways, and as a probe in biochemical assays.

Medicine: Potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific molecular pathways.

Industry: In industrial settings, the compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[[2-(2-Propyn-1-yloxy)-1-naphthalenyl]methylene]-2,4-imidazolidinedione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde: This compound shares structural similarities with the presence of propynyl groups and aromatic rings.

    1,6-Bis(prop-2-yn-1-yloxy)hexane: Another compound with propynyl groups, used in different chemical applications.

Properties

CAS No.

432531-72-1

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

IUPAC Name

5-[(2-prop-2-ynoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C17H12N2O3/c1-2-9-22-15-8-7-11-5-3-4-6-12(11)13(15)10-14-16(20)19-17(21)18-14/h1,3-8,10H,9H2,(H2,18,19,20,21)

InChI Key

AMABLZWHTRFHRV-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)NC(=O)N3

Origin of Product

United States

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